molecular formula C17H23NO B1325698 Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898770-98-4

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325698
CAS No.: 898770-98-4
M. Wt: 257.37 g/mol
InChI Key: OSPMARLOEOBZLR-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C₁₇H₂₃NO It is known for its unique structure, which includes a cyclopentyl group, a pyrrolidinomethyl group, and a phenyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Pyrrolidinomethyl Group: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidinomethyl group.

    Attachment to the Phenyl Ring: The pyrrolidinomethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with the phenyl ring in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalysts: Using efficient catalysts to enhance reaction efficiency.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ketones.

Scientific Research Applications

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone can be compared with similar compounds such as:

    Cyclopentyl 3-(morpholinomethyl)phenyl ketone: Similar structure but with a morpholine group instead of a pyrrolidine group.

    Cyclopentyl 3-(piperidinomethyl)phenyl ketone: Contains a piperidine group instead of a pyrrolidine group.

Uniqueness:

    Structural Features: The presence of the pyrrolidinomethyl group imparts unique chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.

Properties

IUPAC Name

cyclopentyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h5-6,9,12,15H,1-4,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPMARLOEOBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643228
Record name Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-98-4
Record name Cyclopentyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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